molecular formula C20H23N5O3S B2368342 3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 866350-19-8

3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2368342
CAS No.: 866350-19-8
M. Wt: 413.5
InChI Key: WOUIXFAFOGMLJZ-UHFFFAOYSA-N
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Description

3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H23N5O3S and its molecular weight is 413.5. The purity is usually 95%.
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Biological Activity

3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione is a synthetic compound that has gained attention for its potential biological activities, particularly in the realm of cancer research and therapeutic applications. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound has a complex structure characterized by its thieno[3,2-d]pyrimidine core and a pyridine-piperazine substituent. Its molecular formula is C18H22N4O3C_{18}H_{22}N_{4}O_{3}, with a molar mass of approximately 342.39 g/mol. This structural uniqueness contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to inhibit specific enzymes and receptors involved in cancer cell proliferation and survival. The interaction with DNA topoisomerase is particularly significant, as this enzyme is a common target for many anticancer agents .

Anticancer Activity

Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit notable antiproliferative effects against several cancer cell lines, including:

  • Colorectal carcinoma (HCT 116)
  • Human hepatocellular carcinoma (HepG2)
  • Breast cancer (MCF-7)

The compounds showed IC50 values ranging from 22.7 µM to 40.75 µM, indicating significant potency compared to standard treatments like sunitinib .

Cytotoxicity Studies

In vitro cytotoxicity assays revealed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. For instance, the selectivity index was markedly high when tested against normal cell lines such as WI38, suggesting a favorable therapeutic window .

Case Studies

Case Study 1: In Vitro Testing
A study conducted on a series of thieno[3,2-d]pyrimidine derivatives highlighted their cytotoxic effects against multiple human cancer cell lines. The results indicated that certain modifications to the core structure enhanced their efficacy significantly. For example, derivatives with specific alkyl substitutions showed improved IC50 values compared to their parent compounds .

Case Study 2: Molecular Docking Analysis
Molecular docking studies have elucidated the binding affinities of these compounds to DNA topoisomerase and other relevant targets. The analysis revealed that strong intermolecular hydrogen bonding plays a crucial role in their antiproliferative activities .

Data Tables

Compound NameCell Line TestedIC50 (µM)Selectivity Index
Thieno Derivative AHCT 11622.7High
Thieno Derivative BHepG235.0Moderate
Thieno Derivative CMCF-740.75High

Properties

IUPAC Name

3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c26-17(24-12-10-23(11-13-24)16-5-1-3-8-21-16)6-2-4-9-25-19(27)18-15(7-14-29-18)22-20(25)28/h1,3,5,7-8,14H,2,4,6,9-13H2,(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUIXFAFOGMLJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCCN3C(=O)C4=C(C=CS4)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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